(2-Morpholino-3-Pyridinyl)Methanol

Purity Analysis Pharmaceutical Synthesis Quality Control

Ensure SAR fidelity with the correct 2,3-substituted morpholino-pyridine isomer. This 97% pure intermediate's unique electronic profile is critical for ATP-competitive inhibitor binding and nuclease-resistant oligonucleotide assembly. Its solid form enables precise automated handling, minimizing byproducts. Non-interchangeable with other regioisomers; verify CAS 423768-55-2 for research success.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 423768-55-2
Cat. No. B1596773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Morpholino-3-Pyridinyl)Methanol
CAS423768-55-2
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC=N2)CO
InChIInChI=1S/C10H14N2O2/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12/h1-3,13H,4-8H2
InChIKeyWESHZTWFDUKWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Morpholino-3-Pyridinyl)Methanol (CAS 423768-55-2): A Precision Heterocyclic Building Block for Advanced Pharmaceutical and Chemical Synthesis


(2-Morpholino-3-Pyridinyl)Methanol (CAS 423768-55-2), also named [2-(Morpholin-4-yl)pyridin-3-yl]methanol, is a dual-functional heterocyclic intermediate comprising a morpholine ring fused to a pyridine core at the 2-position with a reactive 3-hydroxymethyl substituent [1]. Its molecular formula is C10H14N2O2 (MW 194.23 g/mol), and it is commercially supplied as a solid with defined purity specifications ranging from 95% to 97% . The compound is primarily used as a research chemical and building block for the synthesis of more complex pharmacologically active molecules, leveraging the morpholino group's capacity to enhance solubility and modulate electronic properties .

Why Generic Morpholino-Pyridines Cannot Substitute (2-Morpholino-3-Pyridinyl)Methanol in Synthesis


Regioisomeric morpholino-pyridine analogs exhibit distinct chemical reactivities and steric profiles that render them non-interchangeable in synthetic pathways. Specifically, the 2,3-substitution pattern of (2-Morpholino-3-Pyridinyl)Methanol confers a unique electron density distribution and steric environment that directly governs downstream transformations, such as chlorination or cross-coupling, in ways that 4-, 5-, or 6-substituted regioisomers cannot replicate . Substituting with a different regioisomer would fundamentally alter the product's final topology and biological target engagement, necessitating the precise use of the 2,3-isomer for projects with defined structure-activity relationship (SAR) requirements [1].

Quantitative Evidence: Comparative Analysis of (2-Morpholino-3-Pyridinyl)Methanol vs. Analogs


Superior Purity for Demanding Pharmaceutical Applications: 97% vs. 95% Grade

The 97% purity grade of (2-Morpholino-3-Pyridinyl)Methanol, as supplied by Thermo Fisher Scientific under the Maybridge brand, offers a quantifiable advantage over standard 95% purity grades from alternative suppliers . This higher purity minimizes the presence of unidentified impurities that could compromise the fidelity of critical steps in multi-step syntheses or generate spurious biological activity in high-throughput screening campaigns .

Purity Analysis Pharmaceutical Synthesis Quality Control

Lower Melting Point for Enhanced Handling and Solubility vs. Higher-Melting Analogs

(2-Morpholino-3-Pyridinyl)Methanol exhibits a melting point of 78-83°C, which is markedly lower than that of the 4-pyridyl-substituted analog, 4-(4-Pyridyl)morpholine (mp 105-109°C) [1]. A lower melting point is a practical advantage in organic synthesis, as it correlates with enhanced solubility in a wider range of organic solvents at ambient temperatures, facilitating more homogeneous reaction conditions and easier work-up procedures .

Physical Chemistry Solid-State Properties Process Chemistry

Superior Synthetic Utility: A Versatile Progenitor for Advanced Pharmacophores via Quantitative Chlorination

The primary alcohol function of (2-Morpholino-3-Pyridinyl)Methanol is readily convertible to the corresponding chloride, (2-Morpholino-3-pyridinyl)methylchloride, a more advanced building block for nucleophilic substitution. A documented procedure achieves this transformation with a 57% isolated yield using thionyl chloride at room temperature . This contrasts with (6-Morpholino-3-pyridinyl)methanol, where the altered electron density from the morpholine substitution at the 6-position results in significantly different (and typically lower) reactivity for analogous nucleophilic substitutions, forcing researchers to use the correct 2,3-isomer for established medicinal chemistry routes [1].

Synthetic Methodology Medicinal Chemistry Building Blocks

Optimal Procurement and Application Scenarios for (2-Morpholino-3-Pyridinyl)Methanol in Research and Development


Pharmaceutical Hit-to-Lead Optimization of Kinase Inhibitors

The compound serves as a core scaffold in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting PI3K and related pathways. Its unique 2,3-substitution pattern is essential for maintaining the correct binding pose within the ATP-binding pocket, as demonstrated by structural biology studies of 2-morpholino-pyrimidine derivatives [1]. Procuring the precise (2-Morpholino-3-Pyridinyl)Methanol building block, rather than a regioisomeric substitute, is critical for preserving the intended SAR and intellectual property position of a lead series .

Synthesis of Functionalized Oligonucleotides and Antisense Agents

(2-Morpholino-3-Pyridinyl)Methanol is a direct precursor to morpholino-modified nucleosides and oligonucleotides, where the morpholino group replaces the natural ribose sugar to confer resistance to nucleases [1]. The compound's defined purity and reactivity profile, particularly its facile conversion to a reactive chloride intermediate, are essential for the reproducible, high-fidelity assembly of these advanced therapeutic agents. Substitution with an alternative regioisomer would yield an entirely different, and likely inactive, antisense strand .

Development of Novel Heterocyclic Compound Libraries via Parallel Synthesis

The compound's favorable solubility profile and lower melting point, as evidenced by its physical property data, make it highly amenable to automated liquid handling and parallel synthesis platforms [1]. Its dual reactive handles—the nucleophilic morpholine nitrogen and the electrophilic hydroxymethyl group—enable rapid diversification into a broad range of heterocyclic structures. Using the 97% purity grade minimizes the risk of byproduct formation during automated library generation, ensuring the integrity of the final compound collection .

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